molecular formula C9H10N2O6S B5852281 ethyl N-(2-nitrophenyl)sulfonylcarbamate CAS No. 22819-25-6

ethyl N-(2-nitrophenyl)sulfonylcarbamate

Cat. No.: B5852281
CAS No.: 22819-25-6
M. Wt: 274.25 g/mol
InChI Key: UEAIZIBHNZNSGC-UHFFFAOYSA-N
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Description

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.254 g/mol . It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a carbamate group. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-(2-nitrophenyl)sulfonylcarbamate involves its reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential inhibition or modification of their activity .

Comparison with Similar Compounds

Ethyl N-(2-nitrophenyl)sulfonylcarbamate can be compared with other sulfonylcarbamates and nitrophenyl derivatives:

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl N-(2-nitrophenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIZIBHNZNSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357103
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-25-6
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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